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Compound of Interest

Compound Name: D-(R)-Homophenylalanine HCl

CAS No.: 105382-08-9

Cat. No.: B1530530 Get Quote

Executive Summary & Strategic Route Selection
D-(R)-Homophenylalanine (D-Hphe) is a critical non-proteinogenic amino acid intermediate,

particularly in the synthesis of ACE inhibitors (e.g., chemotypes related to Enalapril/Lisinopril)

and novel peptide therapeutics. Its structural similarity to phenylalanine, with an extended

methylene bridge, imparts unique steric and lipophilic properties.

Achieving high yield (>85%) and high optical purity (>99% ee) requires selecting the correct

synthesis strategy based on your scale and available equipment.

Comparison of Primary Synthesis Routes
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Feature
Method A: Hydantoinase

Process (Industrial

Standard)

Method B: Enzymatic Kinetic

Resolution (Lab/Pilot

Standard)

Mechanism
Dynamic Kinetic Resolution

(DKR)
Hydrolytic Kinetic Resolution

Theoretical Yield 100% (via in-situ racemization)
50% (max per pass without

recycling)

Enzyme System
D-Hydantoinase + D-

Carbamoylase

Serine Protease (e.g.,

Alcalase, Subtilisin)

Purity Profile
High ee (>99%); fewer

chemical side products

High ee requires strict

conversion control

Complexity
High (requires specific

biocatalysts)

Low (uses commodity

enzymes)

Recommendation Best for Scale-up (>100g)
Best for R&D / Early Phase

(<100g)

Detailed Protocols & Workflows
Method A: The Hydantoinase Dynamic Kinetic
Resolution (DKR)
This route is superior for yield because it converts the L-isomer into the D-isomer during the

reaction, bypassing the 50% yield limit of classical resolution.

Core Workflow:

Substrate: 5-(2-phenylethyl)hydantoin (DL-Hphe-Hydantoin).

Enzymatic Cascade:

Step 1: D-Hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-

homophenylalanine.
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Step 2: Spontaneous or chemical racemization converts unreacted L-hydantoin to D-

hydantoin (maintaining substrate supply).

Step 3: D-Carbamoylase (or chemical hydrolysis) converts the N-carbamoyl intermediate

to D-Hphe.

Graphviz Workflow (DKR):
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Caption: Dynamic Kinetic Resolution (DKR) pathway allowing 100% theoretical conversion to

D-Homophenylalanine.

Method B: Enzymatic Kinetic Resolution (Subtractive)
If D-specific hydantoinases are unavailable, use this robust protocol using cheap, commercially

available proteases (e.g., Alcalase from Bacillus licheniformis).

Protocol:

Esterification: Convert DL-Homophenylalanine to N-acetyl-DL-homophenylalanine ethyl

ester.

Hydrolysis: Incubate with Alcalase in aqueous buffer (pH 7.5–8.0).

Mechanism:[1][2][3] The enzyme selectively hydrolyzes the L-ester to L-acid.

Result: The D-ester remains intact.
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Separation: Extract the unreacted D-ester with ethyl acetate (L-acid stays in aqueous

phase).

Chemical Hydrolysis: Reflux the D-ester in 6M HCl to yield D-Hphe HCl.

Critical Step: Salt Formation & Crystallization (HCl)
The conversion of the free base to the Hydrochloride salt is where most purity and handling

issues arise (hygroscopicity, stickiness).

Optimized Crystallization Protocol:

Dissolution: Dissolve crude D-Hphe free base in minimum volume of dry Methanol (MeOH).

Acidification (Anhydrous):

Preferred: Add 1.1 equivalents of Acetyl Chloride dropwise at 0°C. (Generates HCl in situ:

).

Alternative: Bubble dry HCl gas.

Avoid: Aqueous HCl if possible, to prevent hydrate formation which can be sticky.

Precipitation:

Stir at room temperature for 1 hour.

Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

Cool to -20°C overnight.

Isolation: Filter the white needles under nitrogen. Wash with cold Ether. Dry in a vacuum

oven at 40°C over

.

Troubleshooting Guide
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Issue 1: Low Enantiomeric Excess (ee < 95%)
Diagnosis:

Method A: Spontaneous hydrolysis of the chemical intermediate or non-selective background

reaction.

Method B: "Over-conversion" where the enzyme starts attacking the D-ester after finishing

the L-ester.

Solutions:

Optimize Conversion (Method B): Stop the reaction at 40-45% conversion, not 50%. A

slightly lower yield ensures the remaining D-ester is optically pure.

pH Control: Ensure pH is strictly maintained (pH 7.5-8.0). pH fluctuations can alter enzyme

selectivity.

Add Cosolvent: Adding 10-20% DMSO or Methanol can improve enantioselectivity (

-value) of proteases.

Issue 2: Product is Sticky/Hygroscopic (Salt Issues)
Diagnosis: Presence of residual water or inorganic salts (NaCl/KCl) trapped in the crystal

lattice. Solutions:

Switch to Anhydrous Workup: Use the Acetyl Chloride/Methanol method described above.

Recrystallization: Recrystallize from Isopropanol/Water (95:5). The small water content helps

dissolve the salt, while the high alcohol content forces crystallization upon cooling.

Issue 3: Low Overall Yield
Diagnosis: Loss of product during mother liquor separation or incomplete hydrolysis. Solutions:

Isoelectric Point Precipitation: Before salt formation, ensure you isolate the Free Base by

adjusting the aqueous phase to the isoelectric point (pI ≈ 5.5 - 6.0) where solubility is lowest.
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Recycle the L-Isomer: Don't discard the L-byproduct. Racemize it using acetic

anhydride/acetic acid reflux to regenerate DL-N-acetyl-Hphe for another round.

Analytical Validation (QA/QC)
Parameter Specification Method

Appearance
White to off-white crystalline

powder
Visual

Purity (HPLC) > 98.5%
C18 Column, Phosphate

buffer/MeCN

Chiral Purity (ee) > 99.0%
Chiralpak ZWIX(+) or

Crownpak CR(+)

Specific Rotation c=1 in 1M HCl

Water Content < 1.0% Karl Fischer Titration

Graphviz Workflow (Analytical Logic):
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Caption: Quality Control Decision Tree for D-Homophenylalanine HCl.

FAQs
Q: Can I use D-Amino Acid Oxidase (DAAO) for this synthesis? A: Yes, but it is typically used to

convert L-amino acids to

-keto acids, which are then aminated to D-amino acids. This is a multi-enzyme cascade (DAAO
+ Transaminase) and is more complex than the Hydantoinase route.

Q: My product turns yellow upon drying. Why? A: This indicates oxidation, likely of residual

phenolic impurities if starting from tyrosine derivatives, or thermal decomposition of trace

tryptophan-like contaminants. Ensure drying is done under vacuum at

.

Q: What is the best chiral column for Homophenylalanine? A: The Crownpak CR(+) (Daicel) is

excellent for free amino acids. For N-protected derivatives, Chiralcel OD-H is standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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